1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
Overview
Description
1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a piperidinyl carbonyl group, and a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 3-methoxyphenylamine with a suitable acylating agent to form the methoxyphenyl intermediate.
Piperidinyl Carbonylation: The methoxyphenyl intermediate is then reacted with 3-methylpiperidine in the presence of a carbonylating agent to introduce the piperidinyl carbonyl group.
Cyclization to Pyrrolidinone: The final step involves cyclization of the intermediate to form the pyrrolidinone core, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with aromatic residues in proteins, while the piperidinyl carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one: Unique due to its specific combination of functional groups and structural features.
1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.
1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
This compound is unique due to its specific combination of a methoxyphenyl group, a piperidinyl carbonyl group, and a pyrrolidinone core
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-5-4-8-19(11-13)18(22)14-9-17(21)20(12-14)15-6-3-7-16(10-15)23-2/h3,6-7,10,13-14H,4-5,8-9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUCLXZJBHIVFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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